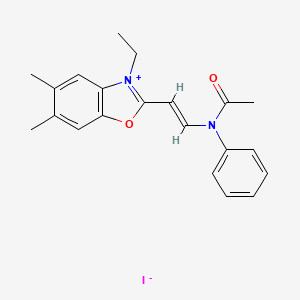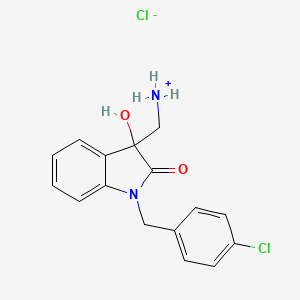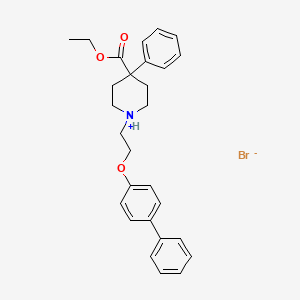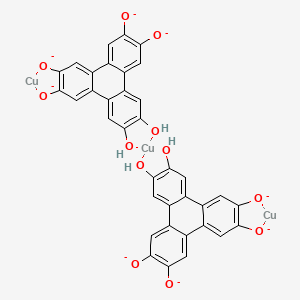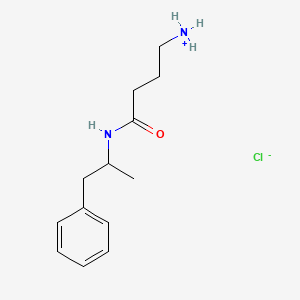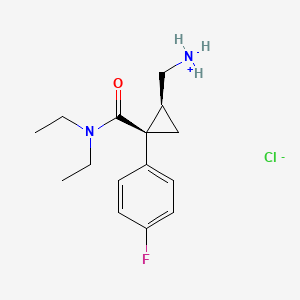
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is a chemical compound with a complex structure. It is a derivative of 2-Pentanol, 4-methyl-, which is also known as 4-Methyl-2-pentanol. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves multiple steps. Initially, 2-Pentanol, 4-methyl- is reacted with hydrogen phosphorodithioate under controlled conditions to form the intermediate compound. This intermediate is then reacted with lead(2+) salts to form the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of lubricants, additives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition, metal chelation, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanol: A precursor to the compound, used in similar applications.
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, sodium salt: A similar compound with sodium instead of lead, used in different industrial applications.
Methyl isobutyl carbinol: Another related compound with similar chemical properties.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is unique due to its specific lead(2+) salt form, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including industrial chemistry and scientific research.
Propriétés
Numéro CAS |
20383-42-0 |
|---|---|
Formule moléculaire |
C24H54O4P2PbS4+2 |
Poids moléculaire |
804 g/mol |
Nom IUPAC |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |
InChI |
InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |
Clé InChI |
ZLNDRELLNQEJHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


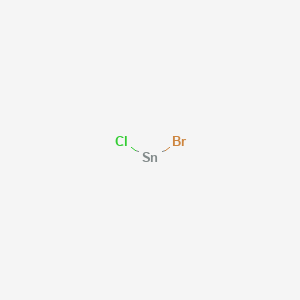
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

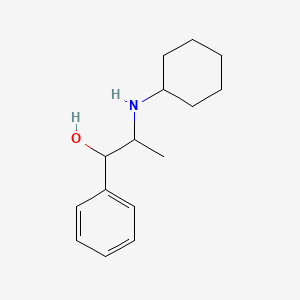
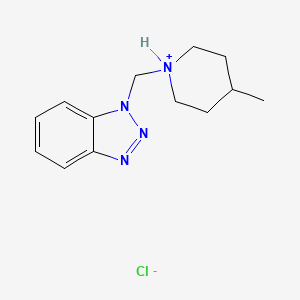
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
